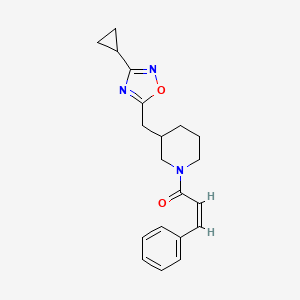
3,4-Dibromo-6-(trifluoromethyl)pyridazine
Overview
Description
3,4-Dibromo-6-(trifluoromethyl)pyridazine is a heterocyclic compound with the molecular formula C5HBr2F3N2 and a molecular weight of 305.88 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-6-(trifluoromethyl)pyridazine typically involves the bromination of 6-(trifluoromethyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3,4-Dibromo-6-(trifluoromethyl)pyridazine has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-(trifluoromethyl)pyridazine: This compound is similar in structure but contains chlorine atoms instead of bromine.
3,4-Dichloro-6-(trifluoromethyl)pyridazine: Another similar compound with chlorine atoms at the 3 and 4 positions.
Uniqueness
3,4-Dibromo-6-(trifluoromethyl)pyridazine is unique due to the presence of bromine atoms, which can undergo specific substitution reactions that are not possible with chlorine-containing analogs .
Properties
IUPAC Name |
3,4-dibromo-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHAURZCUNKMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073525-71-9 | |
| Record name | 3,4-dibromo-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxy-5-[(4-oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B2781612.png)
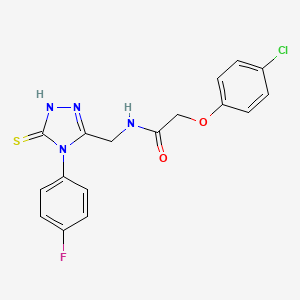
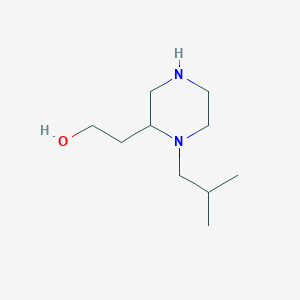
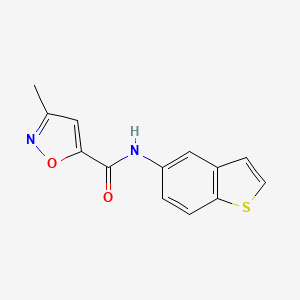
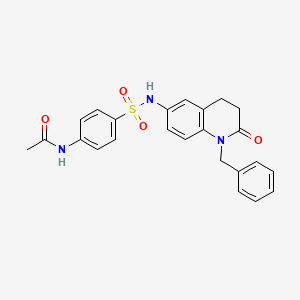

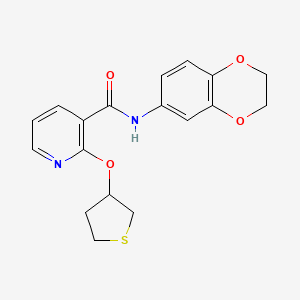
![4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2781622.png)
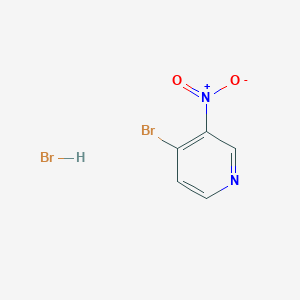
![N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2781624.png)
![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/new.no-structure.jpg)
![1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine](/img/structure/B2781627.png)
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
